Benzenamine, 4-methyl-N-(1H-pyrrol-2-ylmethylene)-
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Overview
Description
N-((1H-Pyrrol-2-yl)methylene)-4-methylaniline is a Schiff base compound formed by the condensation of pyrrole-2-carbaldehyde and 4-methylaniline Schiff bases are known for their wide range of applications in various fields due to their ability to form stable complexes with metals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Pyrrol-2-yl)methylene)-4-methylaniline typically involves the condensation reaction between pyrrole-2-carbaldehyde and 4-methylaniline. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:
- Dissolve pyrrole-2-carbaldehyde in ethanol.
- Add 4-methylaniline to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash with cold ethanol.
- Dry the product under reduced pressure.
Industrial Production Methods
In an industrial setting, the synthesis of N-((1H-Pyrrol-2-yl)methylene)-4-methylaniline can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-((1H-Pyrrol-2-yl)methylene)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-((1H-Pyrrol-2-yl)methylene)-4-methylaniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug design and development due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various organic compounds.
Mechanism of Action
The mechanism of action of N-((1H-Pyrrol-2-yl)methylene)-4-methylaniline involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The compound can also act as an electron donor or acceptor, facilitating redox reactions in biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine
- N-((1H-Pyrrol-2-yl)methylene)-4-chloroaniline
- N-((1H-Pyrrol-2-yl)methylene)-4-nitroaniline
Uniqueness
N-((1H-Pyrrol-2-yl)methylene)-4-methylaniline is unique due to the presence of the 4-methyl group on the aniline ring, which can influence its electronic properties and reactivity. This structural feature can enhance its ability to form stable metal complexes and interact with biological targets, making it a valuable compound in various research applications.
Properties
CAS No. |
14479-37-9 |
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Molecular Formula |
C12H12N2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
N-(4-methylphenyl)-1-(1H-pyrrol-2-yl)methanimine |
InChI |
InChI=1S/C12H12N2/c1-10-4-6-11(7-5-10)14-9-12-3-2-8-13-12/h2-9,13H,1H3 |
InChI Key |
UTSSSVWAYAQTOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=CC=CN2 |
Origin of Product |
United States |
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